molecular formula C12H14ClNO4 B2881702 tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate CAS No. 1485008-99-8

tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate

Cat. No.: B2881702
CAS No.: 1485008-99-8
M. Wt: 271.7
InChI Key: NOGDJVMCZLLCKF-UHFFFAOYSA-N
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Description

tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate: is an organic compound with the molecular formula C12H14ClNO4 It is a derivative of carbamic acid and features a tert-butyl group, a chloro-substituted dioxane ring, and a carbamate functional group

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate typically involves the reaction of 6-chloro-1,3-dioxaindan-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in the dioxane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted dioxane derivatives.

    Hydrolysis Products: 6-chloro-1,3-dioxaindan-5-amine and tert-butyl alcohol.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The chloro-substituted dioxane ring can also participate in non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-butyl N-(6-chloropyridazin-3-yl)carbamate
  • tert-butyl N-(6-chloro-2H-1,3-benzodioxol-5-yl)carbamate

Comparison:

  • Structural Differences: While all these compounds contain a tert-butyl carbamate group, the nature of the aromatic ring and the position of the chloro substituent vary.
  • Reactivity: The presence of different aromatic rings influences the reactivity and types of reactions these compounds undergo.
  • Applications: Each compound has unique applications based on its structural properties. For example, tert-butyl N-(6-chloropyridazin-3-yl)carbamate is often used in the synthesis of heterocyclic compounds, while tert-butyl N-(6-chloro-2H-1,3-benzodioxol-5-yl)carbamate is explored for its potential in medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-(6-chloro-1,3-benzodioxol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(15)14-8-5-10-9(4-7(8)13)16-6-17-10/h4-5H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGDJVMCZLLCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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